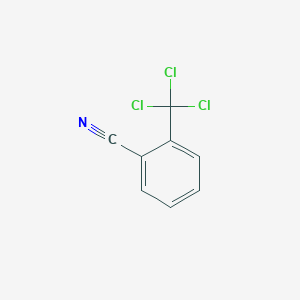

2-(Trichloromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJYWAWSNXSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308094 | |

| Record name | 2-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-68-9 | |

| Record name | NSC202048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Trichloromethyl)benzonitrile CAS 2635-68-9 properties

An In-depth Technical Guide to 2-(Trichloromethyl)benzonitrile (CAS 2635-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 2635-68-9, is an ortho-substituted benzonitrile featuring a trichloromethyl group. This combination of a reactive nitrile functionality and an electron-withdrawing trichloromethyl group on an aromatic scaffold makes it a potentially valuable intermediate in organic synthesis.[1] While specific experimental data for this compound is not extensively reported in publicly available literature, its properties and reactivity can be inferred from its structural components and data on analogous compounds.[1] The nitrile group is a versatile precursor for various functional groups, including amines and carboxylic acids, while the trichloromethyl group introduces unique steric and electronic characteristics to the benzene ring.[1] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed data from public databases and predicted properties based on its chemical structure.[1]

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2635-68-9 | PubChem |

| Molecular Formula | C₈H₄Cl₃N | PubChem |

| Molecular Weight | 220.48 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | PubChem |

| InChIKey | GBKJYWAWSNXSIQ-UHFFFAOYSA-N | PubChem |

| XLogP3 | 3.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| Exact Mass | 218.940932 Da | PubChem (Computed) |

| Monoisotopic Mass | 218.940932 Da | PubChem (Computed) |

| Topological Polar Surface Area | 23.8 Ų | PubChem (Computed) |

| Heavy Atom Count | 12 | PubChem (Computed) |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the downfield region (approx. 7.5-8.0 ppm). The integration and splitting patterns would be complex due to ortho, meta, and para couplings. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-140 ppm. The nitrile carbon (C≡N) would be observed around 115-120 ppm. The carbon of the trichloromethyl group (-CCl₃) would be found further downfield (approx. 90-100 ppm). |

| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹. Strong C-Cl stretching vibrations are expected in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M, M+2, M+4, and M+6 peaks. |

Synthesis and Reactivity

Proposed Synthesis

A common method for synthesizing compounds with a trichloromethyl group is the free-radical chlorination of a corresponding methyl group. A plausible synthetic route to this compound would, therefore, start from 2-methylbenzonitrile.

Caption: Proposed synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its two main functional groups: the nitrile and the trichloromethyl group. The strong electron-withdrawing nature of both groups deactivates the aromatic ring towards electrophilic substitution.

-

Nitrile Group (-C≡N): This group is susceptible to nucleophilic attack and can undergo a variety of transformations, making it a valuable synthetic handle.[2]

-

Hydrolysis: Can be hydrolyzed to 2-(trichloromethyl)benzamide or further to 2-(trichloromethyl)benzoic acid under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine, 2-(trichloromethyl)benzylamine, using reducing agents like LiAlH₄.

-

-

Trichloromethyl Group (-CCl₃): This group can also participate in several reactions.

-

Substitution: It can be a precursor to the trifluoromethyl group (-CF₃) via halogen exchange reactions (e.g., using SbF₃), a crucial transformation in medicinal chemistry.

-

Hydrolysis: Under certain conditions, it can be hydrolyzed to a carboxylic acid group, although this is often challenging.

-

Caption: Reactivity of this compound.

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not documented, its structural motifs are highly relevant. Benzonitrile derivatives are present in a number of approved drugs and are known to act as bioisosteres for other functional groups.[3]

The primary potential of this compound in drug development lies in its utility as a synthetic intermediate for introducing the trifluoromethyl (-CF₃) group. The -CF₃ group is a key pharmacophore in modern medicinal chemistry due to its unique properties:[4]

-

Enhanced Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

-

Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes, enhancing bioavailability and efficacy.[4]

-

Modified Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing how a drug molecule interacts with its biological target.[4]

Therefore, this compound can serve as a valuable building block for the synthesis of novel drug candidates containing the 2-(trifluoromethyl)benzonitrile scaffold.

References

Technical Guide: Physicochemical Properties of 2-(Trichloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Trichloromethyl)benzonitrile. Due to the limited availability of experimental data for this specific compound, this document also includes computed properties and information on related compounds to offer a broader context for its potential applications in research and development. This guide is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is an aromatic organic compound featuring a nitrile group and a trichloromethyl group attached to a benzene ring in an ortho configuration. The presence of the electron-withdrawing trichloromethyl group and the synthetically versatile nitrile functionality suggests its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This document summarizes its chemical identity, computed physicochemical properties, and available safety information.

Chemical and Physical Properties

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the public domain, a summary of its key identifiers and computed properties is presented below.[1]

Identifiers and Structure

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2635-68-9 | PubChem[2] |

| Molecular Formula | C₈H₄Cl₃N | PubChem[2] |

| Molecular Weight | 220.48 g/mol | ChemicalBook[3] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | PubChem[2] |

| InChI | InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | PubChem[2] |

| InChIKey | GBKJYWAWSNXSIQ-UHFFFAOYSA-N | PubChem[2] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, which can provide insights into its behavior in various systems.

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 218.940932 | PubChem[2] |

| Monoisotopic Mass | 218.940932 | PubChem[2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |

| Heavy Atom Count | 12 | PubChem[2] |

| Complexity | 200 | PubChem[2] |

Synthesis and Reactivity

Exemplary Synthesis of a Related Compound: 2-(Trifluoromethyl)benzonitrile

A reported synthesis of 2-(Trifluoromethyl)benzonitrile involves the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride.[4]

Experimental Protocol:

-

To a dried 30 mL reaction tube equipped with a stirring bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (153 mg, 2.2 mmol), sodium carbonate (117 mg, 1.1 mmol), and DMSO (10 mL, 0.2 M).[4]

-

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).[4]

-

Upon complete consumption of the aldehyde, add another portion of sodium carbonate (1.06 g, 10 mmol) to the mixture and seal the reaction tube.[4]

-

Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the reaction mixture using a balloon at room temperature for 12 hours with stirring.[4]

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.[4]

-

Purify the residue by silica gel chromatography using a mixture of petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain 2-(Trifluoromethyl)benzonitrile.[4]

Note: This protocol is for the synthesis of 2-(Trifluoromethyl)benzonitrile and would require significant modification and optimization for the synthesis of this compound, likely involving a different chlorinating agent in place of a fluorinating one.

Visualizations

Logical Relationship of Physicochemical Data

References

An In-depth Technical Guide to the Synthesis of 2-(Trichloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trichloromethyl)benzonitrile is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its utility stems from the presence of two key functional groups: a nitrile group, which can be converted into various nitrogen-containing moieties, and a trichloromethyl group, a versatile precursor for introducing trifluoromethyl functionalities or serving as a synthetic equivalent of a carboxylic acid. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed, albeit generalized, experimental protocols and quantitative data where available in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₄Cl₃N |

| Molecular Weight | 220.48 g/mol |

| CAS Number | 2635-68-9 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Synthetic Pathways

Several synthetic routes to this compound can be envisaged based on established organic transformations. This guide details three primary pathways:

-

Pathway I: Photochlorination of 2-Methylbenzonitrile

-

Pathway II: Sandmeyer Cyanation of 2-Aminobenzotrichloride

-

Pathway III: From 2-(Trichloromethyl)benzoic Acid Derivatives

Pathway I: Photochlorination of 2-Methylbenzonitrile

This is the most direct approach, involving the free-radical chlorination of the methyl group of 2-methylbenzonitrile (o-tolunitrile). The reaction is typically initiated by UV light.

Reaction Scheme

Figure 1: General scheme for the photochlorination of 2-methylbenzonitrile.

Experimental Protocol

A generalized procedure for the photochlorination of a toluene derivative is as follows:

-

Reaction Setup: A solution of 2-methylbenzonitrile in an inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while chlorine gas is bubbled through the solution.

-

Propagation: The reaction is continued at a suitable temperature (typically between 50-80 °C) until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the methyl protons and the appearance of the product.

-

Work-up: Upon completion, the excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.

Quantitative Data

Table 2: Hypothetical Quantitative Data for Photochlorination

| Parameter | Value |

| Starting Material | 2-Methylbenzonitrile |

| Chlorinating Agent | Chlorine (gas) |

| Initiator | UV light |

| Solvent | Carbon tetrachloride |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | 60-80% |

| Purity (after purification) | >95% |

Pathway II: Sandmeyer Cyanation of 2-Aminobenzotrichloride

This pathway involves the diazotization of 2-aminobenzotrichloride followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Reaction Scheme

Figure 2: Sandmeyer cyanation of 2-aminobenzotrichloride.

Experimental Protocol

A general procedure for the Sandmeyer reaction is as follows:

-

Diazotization: 2-Aminobenzotrichloride is dissolved in a cold aqueous solution of a mineral acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the diazotization can be tested with starch-iodide paper.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation.

Quantitative Data

The synthesis of the starting material, 2-aminobenzotrichloride, is a critical and potentially challenging step. Assuming the precursor is available, the Sandmeyer reaction is generally a reliable method for introducing a nitrile group.

Table 3: Hypothetical Quantitative Data for Sandmeyer Cyanation

| Parameter | Value |

| Starting Material | 2-Aminobenzotrichloride |

| Reagents | NaNO₂, HCl, CuCN |

| Solvent | Water, Organic Solvent for extraction |

| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (cyanation) |

| Reaction Time | 1-3 hours |

| Hypothetical Yield | 70-90% |

| Purity (after purification) | >98% |

Pathway III: From 2-(Trichloromethyl)benzoic Acid Derivatives

This pathway involves the conversion of a carboxylic acid derivative, such as an amide or an acyl chloride, into the nitrile.

Sub-pathway A: Dehydration of 2-(Trichloromethyl)benzamide

The amide can be dehydrated using a variety of reagents, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) being common choices.

Figure 3: Dehydration of 2-(trichloromethyl)benzamide.

-

Reaction Setup: 2-(Trichloromethyl)benzamide is mixed with a dehydrating agent such as phosphorus oxychloride or thionyl chloride, often in the presence of a base like pyridine to neutralize the generated acid. An inert solvent may be used.

-

Reaction: The mixture is heated, typically to reflux, for a period of time until the reaction is complete, as monitored by TLC or GC.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to quench the excess dehydrating agent. The product is then extracted with an organic solvent. The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution), water, and brine, then dried and concentrated.

-

Purification: The product is purified by distillation or recrystallization.

Sub-pathway B: From 2-(Trichloromethyl)benzoyl Chloride

The acyl chloride can be converted to the amide in situ, which is then dehydrated, or potentially directly to the nitrile under specific conditions. A common approach is the reaction with ammonia to form the amide, followed by dehydration as described above.

Figure 4: Two-step synthesis from 2-(trichloromethyl)benzoyl chloride.

Quantitative Data

The synthesis of the starting materials, 2-(trichloromethyl)benzoic acid and its derivatives, would be the initial step. The subsequent amidation and dehydration reactions are generally high-yielding.

Table 4: Hypothetical Quantitative Data for Pathway III

| Parameter | Sub-pathway A (Dehydration) | Sub-pathway B (from Acyl Chloride) |

| Starting Material | 2-(Trichloromethyl)benzamide | 2-(Trichloromethyl)benzoyl Chloride |

| Reagents | POCl₃ or SOCl₂ | 1. NH₃2. POCl₃ |

| Solvent | Pyridine or inert solvent | Aqueous, then inert solvent |

| Reaction Temperature | Reflux | RT (amidation), Reflux (dehydration) |

| Reaction Time | 2-6 hours | 1-2 hours (amidation), 2-6 hours (dehydration) |

| Hypothetical Yield | 80-95% | 75-90% (overall) |

| Purity (after purification) | >98% | >98% |

Conclusion

The synthesis of this compound can be approached through several viable pathways. The direct photochlorination of 2-methylbenzonitrile offers the most atom-economical route, although control of selectivity may be challenging. The Sandmeyer reaction provides a reliable method for introducing the nitrile group, contingent on the availability of the 2-aminobenzotrichloride precursor. Finally, the conversion of 2-(trichloromethyl)benzoic acid derivatives, particularly through the dehydration of the corresponding amide, represents a robust and likely high-yielding strategy. The choice of the optimal synthetic route will depend on the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory. Further research and process optimization would be required to establish definitive experimental protocols and quantitative yields for each of these pathways.

References

A Comprehensive Technical Overview of 2-(Trichloromethyl)benzonitrile

This document provides a detailed guide to the chemical compound 2-(trichloromethyl)benzonitrile, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's nomenclature, including its IUPAC name and synonyms, and summarizes its key physicochemical properties.

Nomenclature

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and databases.

-

Benzonitrile, 2-(trichloromethyl)-

-

2-trichloromethylbenzonitrile

-

2-(trichloromethyl)benzenecarbonitrile

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₃N | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 220.48 g/mol | ChemicalBook[2], SynQuest[4] |

| CAS Number | 2635-68-9 | PubChem[1], ChemicalBook[2] |

| Density | 1.45 g/cm³ | ECHEMI[3] |

| Boiling Point | 311.1 °C at 760 mmHg | ECHEMI[3] |

| Flash Point | 134.1 °C | ECHEMI[3] |

| Refractive Index | 1.58 | ECHEMI[3] |

| Vapor Pressure | 0.000577 mmHg at 25°C | ECHEMI[3] |

Experimental Protocols and Biological Activity

Further research and investigation are required to elucidate the potential biological effects and reaction mechanisms of this compound. Researchers interested in this compound are encouraged to perform novel experimental studies to determine its pharmacological and toxicological profiles.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the IUPAC name and the common synonyms for the compound.

References

Spectroscopic Analysis of 2-(Trichloromethyl)benzonitrile: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Trichloromethyl)benzonitrile. Due to the limited availability of experimental spectral data for this compound in public databases, this document leverages data from structurally analogous compounds—benzonitrile, 2-chlorobenzonitrile, and 2-methylbenzonitrile—to predict its spectroscopic behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach allows for a robust estimation of its key spectral features, providing a valuable resource for its identification and characterization.

Predicted Spectral Data of this compound

The following tables summarize the predicted and analogous spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.9 | Multiplet | 4H | Aromatic Protons |

Note: The electron-withdrawing nature of both the nitrile and the trichloromethyl groups is expected to deshield the aromatic protons, shifting them downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~95 - 105 | -CCl₃ |

| ~117 | -CN |

| ~112 | Quaternary Aromatic Carbon (C-CN) |

| ~130 - 140 | Aromatic Carbons |

| ~135 | Quaternary Aromatic Carbon (C-CCl₃) |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile stretch) |

| ~3100 - 3000 | C-H (Aromatic stretch) |

| ~1600, ~1450 | C=C (Aromatic ring stretch) |

| ~800 - 600 | C-Cl (Trichloromethyl stretch) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 219/221/223 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 184 | [M - Cl]⁺ |

| 149 | [M - 2Cl]⁺ |

| 114 | [M - 3Cl]⁺ |

| 102 | [C₇H₄N]⁺ (Benzonitrile cation) |

Spectral Data of Analogous Compounds

To substantiate the predictions for this compound, the following tables present the experimental spectral data for benzonitrile, 2-chlorobenzonitrile, and 2-methylbenzonitrile.

Table 5: ¹H and ¹³C NMR Spectral Data for Analogous Compounds

Solvent: CDCl₃

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Benzonitrile | 7.47 (t, 1H), 7.60 (d, 1H), 7.64 (d, 2H)[1] | 112.2, 118.6, 128.9, 132.0, 132.6[1] |

| 2-Chlorobenzonitrile | 7.35-7.65 (m, 4H) | 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6[1] |

| 2-Methylbenzonitrile | 2.53 (s, 3H), 7.27-7.57 (m, 4H)[1] | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6[1] |

Table 6: Key IR Absorptions for Analogous Compounds

| Compound | C≡N Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |

| Benzonitrile | ~2229 | ~3060 | ~1590, 1490 |

| 2-Chlorobenzonitrile | ~2225 | ~3070 | ~1580, 1470 |

| 2-Methylbenzonitrile | ~2228 | ~3050 | ~1595, 1485 |

Table 7: Mass Spectrometry Data for Analogous Compounds

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Benzonitrile | 103[2] | 76 ([M-HCN]⁺) |

| 2-Chlorobenzonitrile | 137/139[3] | 102 ([M-Cl]⁺) |

| 2-Methylbenzonitrile | 117[4] | 116 ([M-H]⁺), 90 ([M-HCN]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop can be placed between two salt plates.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General analytical workflow for spectroscopic characterization.

References

Reactivity of the trichloromethyl group in benzonitriles

An In-depth Technical Guide on the Reactivity of the Trichloromethyl Group in Benzonitriles

Introduction

The benzonitrile scaffold is a fundamental building block in organic chemistry, serving as a precursor for a multitude of pharmaceuticals, agrochemicals, and advanced materials. When substituted with a trichloromethyl (-CCl₃) group, the aromatic system gains a unique combination of steric and electronic properties that significantly influence its reactivity. The -CCl₃ group, a powerful electron-withdrawing substituent and a synthetic equivalent of a carboxylic acid or trifluoromethyl group, imparts distinct characteristics to the molecule, making trichloromethyl benzonitriles versatile intermediates in modern synthesis.[1]

This technical guide provides a comprehensive examination of the reactivity of the trichloromethyl group in benzonitriles, targeted at researchers, scientists, and drug development professionals. It delves into the primary reaction pathways, presents available physicochemical data, outlines relevant experimental protocols, and visualizes key mechanisms and workflows to offer a detailed understanding of this important class of compounds.

Physicochemical Properties and Electronic Effects

The reactivity of trichloromethyl benzonitriles is dominated by the strong inductive electron-withdrawing effect of the -CCl₃ group. This effect significantly influences the electron density of both the attached benzylic carbon and the aromatic ring.[1] This is comparable to the well-studied trifluoromethyl (-CF₃) group, which is also a potent electron-withdrawing substituent known for enhancing chemical stability, increasing lipophilicity, and modifying the electronic properties of molecules in which it is incorporated.[2][3]

The presence of the -CCl₃ group activates the benzylic carbon for nucleophilic attack while influencing the reactivity of the nitrile functionality and the aromatic ring. While extensive experimental data for many trichloromethyl benzonitrile derivatives is not widely available in public literature, the properties of 2-(trichloromethyl)benzonitrile serve as a representative example.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₃N |

| Molecular Weight | 220.48 g/mol |

| CAS Number | 2635-68-9[1][4] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Note: Specific experimental data for the physical properties of this compound are not widely reported.[1]

Key Reaction Pathways

The dual functionality of trichloromethyl benzonitriles allows for several distinct types of transformations, primarily centered on nucleophilic substitution at the benzylic carbon and reactions involving the nitrile group.

Nucleophilic Substitution at the Benzylic Carbon

The most significant reaction pathway for the trichloromethyl group is nucleophilic substitution, where the benzylic carbon is the electrophilic site. This reaction can theoretically proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism, with the operative pathway being highly dependent on the reaction conditions.[1]

-

Sₙ2 Mechanism: A bimolecular, single-step process where the nucleophile attacks the benzylic carbon, leading to a transition state and simultaneous displacement of a chloride ion.[5] This pathway is favored by strong nucleophiles and hindered by steric bulk around the reaction center.

-

Sₙ1 Mechanism: A unimolecular, two-step process involving the initial slow departure of a chloride leaving group to form a dichlorobenzyl carbocation intermediate, which is then rapidly attacked by the nucleophile.[1][5] However, the strong electron-withdrawing nature of the adjacent nitrile group is expected to destabilize this carbocation, making the Sₙ1 pathway less likely under most conditions.[1]

Hydrolysis Reactions

The trichloromethyl group can be hydrolyzed to a carboxylic acid (-COOH). This transformation is synthetically valuable as it provides a direct route from toluene derivatives (via chlorination) to benzoic acids. The reaction typically proceeds under basic or acidic conditions. The related compound, benzotrichloride, hydrolyzes rapidly in the presence of water to benzoic acid and hydrochloric acid.[6] Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, often via an amide intermediate, a reaction that can occur under either acidic or basic conditions.[7][8][9]

Quantitative Reactivity Data

While the qualitative reactivity of trichloromethyl benzonitriles is understood from fundamental organic principles, specific and comparative quantitative data (e.g., reaction kinetics, yields under varied conditions) is not extensively documented in publicly accessible literature.[1] The reactivity is generally inferred from related compounds. The table below provides a qualitative comparison based on the known electronic effects of different substituents at the benzylic position.

Table 2: Qualitative Comparison of Benzylic Group Reactivity in Nucleophilic Substitution

| Benzylic Group | Electronic Effect | Leaving Group(s) | Expected Relative Rate of Substitution |

|---|---|---|---|

| -CH₃ | Electron-donating | None | Not applicable |

| -CH₂Cl | Weakly withdrawing | 1 Cl⁻ | Slow |

| -CHCl₂ | Moderately withdrawing | 2 Cl⁻ | Moderate |

| -CCl₃ | Strongly withdrawing | 3 Cl⁻ | Fast |

| -CF₃ | Very strongly withdrawing | F⁻ (poor leaving group) | Very Slow / Inert |

This comparison highlights that the -CCl₃ group is highly activated towards substitution due to the strong inductive pull of the three chlorine atoms, which makes the benzylic carbon highly electrophilic.

Experimental Protocols

Detailed experimental protocols for reactions involving trichloromethyl benzonitriles are scarce. However, a general procedure for the hydrolysis of the nitrile group can be adapted from established methods for benzonitriles. The following protocol describes the base-catalyzed hydrolysis of a benzonitrile to its corresponding carboxylic acid.

Protocol 4.1: General Procedure for Base-Catalyzed Hydrolysis of Benzonitrile

This protocol is based on the methodology demonstrated for the base hydrolysis of benzonitrile.[9]

Reagents and Equipment:

-

Benzonitrile derivative

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Hydrochloric acid (HCl) (e.g., 6M)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers, graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the benzonitrile derivative and an excess of aqueous sodium hydroxide solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically refluxed for at least one hour.[9] Progress can be monitored by testing the vapor at the top of the condenser with wet pH paper; the evolution of ammonia (which turns the paper blue) indicates the reaction is proceeding.[9]

-

Cooling and Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel. Extract the mixture with dichloromethane to remove any unreacted starting material or non-polar impurities. The product, being the sodium salt of the carboxylic acid, will remain in the aqueous layer. Collect the aqueous phase.[9]

-

Acidification: Cool the collected aqueous layer in an ice bath. Slowly add hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The benzoic acid derivative, being less soluble in acidic water, will precipitate out as a solid.[9]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[9]

-

Drying: Allow the product to air dry or dry in a desiccator to obtain the final carboxylic acid.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Conclusion and Future Outlook

Benzonitriles featuring a trichloromethyl group are highly versatile chemical intermediates characterized by a strongly electrophilic benzylic carbon. Their primary reactivity involves nucleophilic substitution at this carbon and hydrolysis of both the -CCl₃ and nitrile functionalities to yield carboxylic acids. These transformations make them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][3]

Despite their synthetic potential, there is a noticeable gap in the literature regarding detailed quantitative and mechanistic studies for this specific class of compounds. Future research focusing on kinetic analysis of substitution reactions, exploring the influence of ring substitution on reactivity, and developing novel transformations would further unlock the potential of these powerful building blocks for the scientific community.

References

- 1. This compound | 2635-68-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2635-68-9|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects on Ortho-Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis, characterization, and biological significance of ortho-substituted benzonitriles, with a focus on the impact of electron-withdrawing groups. These compounds are pivotal in medicinal chemistry and materials science, where the unique interplay of steric and electronic effects at the ortho position governs their reactivity and function.

Electronic and Steric Effects of Ortho-Substitution

The nitrile (-C≡N) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and its sp-hybridized state. When placed on a benzene ring, it deactivates the ring towards electrophilic aromatic substitution primarily through two mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the ipso- and ortho-carbons.

-

Resonance Effect (-R): The nitrile group can withdraw π-electron density from the aromatic ring, creating resonance structures that place a positive charge on the ortho and para positions.

For an ortho-substituted benzonitrile bearing another electron-withdrawing group (EWG), these effects are compounded. However, the ortho position introduces significant complexity not seen at the meta and para positions. Steric hindrance between the adjacent nitrile and substituent groups can force one or both out of the plane of the benzene ring, disrupting π-orbital overlap and altering the expected resonance effects. This steric strain makes simple predictive models of reactivity, such as the Hammett equation, generally unsuccessful for ortho-substituted compounds.

The following diagram illustrates the interplay of these electronic effects.

Caption: Interplay of electronic and steric effects in ortho-substituted benzonitriles.

Synthesis and Experimental Protocols

The synthesis of ortho-substituted benzonitriles can be achieved through various methods, with the choice depending on the desired substitution pattern and available starting materials. Key methods include the Sandmeyer reaction, which converts an ortho-substituted aniline into the corresponding nitrile, and nucleophilic aromatic substitution.

Key Synthetic Methodologies

-

Sandmeyer Reaction: This classic transformation proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt (CuCN). It is a versatile method for introducing a nitrile group onto a pre-functionalized aromatic ring. The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical with the loss of nitrogen gas.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): In cases where the ring is highly activated by multiple electron-withdrawing groups, a leaving group (such as a halogen) can be displaced by a cyanide nucleophile. For example, 2,5-dichloronitrobenzene can be converted to 4-chloro-2-nitrobenzonitrile by heating with CuCN.[3][4]

Table 1: Representative Synthesis Yields

| Starting Material | Product | Reagents | Method | Yield (%) | Reference(s) |

| 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzonitrile | CuCN, KCN, DMF | SNAr | 73.1 | [3] |

| Substituted 2-Nitrobenzonitrile | Substituted Quinazolin-4(3H)-one | Hydrazine hydrate/FeCl₃, HCl/HCOOH | Reductive Cyclization | 60-85 | [5] |

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile[3][4]

This protocol details the synthesis via a nucleophilic substitution reaction.

-

Reaction Setup: A mixture of 2,5-dichloronitrobenzene (230.4 g, 1.20 mol), copper(I) cyanide (108 g, 1.20 mol), and potassium cyanide (0.80 g, 0.012 mol) in N,N-dimethylformamide (80 ml, 1.04 mol) is prepared in a suitable reaction vessel.

-

Heating: The reaction mixture is heated for 5.5 hours at a temperature of 165–170 °C.

-

Workup: The hot reaction mixture is poured slowly into 1.2 L of cold toluene and stirred for 13 hours at room temperature.

-

Isolation: The resulting precipitate (inorganic salts) is removed by filtration and washed with ethyl acetate (100 ml).

-

Purification: The combined filtrate is concentrated under reduced pressure. The residue is washed with carbon tetrachloride (140 ml) to yield 4-chloro-2-nitrobenzonitrile (125 g) as pale yellow crystals.

The following diagram outlines a general workflow for the synthesis and analysis of these compounds.

Caption: General experimental workflow for synthesis and evaluation.

Spectroscopic Characterization

The structural elucidation of ortho-substituted benzonitriles relies heavily on spectroscopic techniques. The proximity of the substituents gives rise to characteristic signals in IR and NMR spectroscopy.

-

Infrared (IR) Spectroscopy: The most prominent feature is the sharp, medium-intensity absorption band for the C≡N triple bond stretch, typically found in the 2220-2260 cm⁻¹ region.[6] Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C ring stretching vibrations occur at ~1600 cm⁻¹ and 1500-1430 cm⁻¹.[7] The C-H out-of-plane ("oop") bending region (900-675 cm⁻¹) is particularly diagnostic of the aromatic substitution pattern.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons typically appear between 7.0 and 8.5 ppm. The ortho-substitution pattern leads to complex splitting patterns due to differing coupling constants between adjacent and meta protons.

-

¹³C NMR: The nitrile carbon is relatively deshielded, appearing around 115-120 ppm. The ipso-carbon (to which the nitrile is attached) is often difficult to observe due to its long relaxation time. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of both ortho-substituents.[10]

-

Table 2: Spectroscopic Data for Representative Compounds

| Compound | IR (C≡N Stretch, cm⁻¹) | ¹³C NMR Chemical Shifts (ppm) | Reference(s) |

| Benzonitrile | ~2229 | 112.9 (C-CN), 118.7 (CN), 129.1, 129.6, 132.5 | [6] |

| 2,6-Dichlorobenzonitrile | Not specified | 138.55, 133.85, 128.19, 114.52, 113.32 | [10] |

Applications in Drug Development: Aromatase Inhibition

Substituted benzonitriles are a cornerstone of many pharmaceutical agents. The nitrile group can act as a key binding element, a bioisostere for other functional groups, or a modulator of the molecule's electronic properties to enhance target affinity and pharmacokinetic profiles.

A prominent example is the class of non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[11][12] Anastrozole, a well-known drug, features a substituted benzyl cyanide core that is crucial to its mechanism of action.

Mechanism of Action: Anastrozole

In postmenopausal women, the primary source of estrogen is the conversion of androgens (like testosterone) into estrogens (like estradiol) by the enzyme aromatase (cytochrome P450 19A1).[11][13] Anastrozole acts as a potent and selective competitive inhibitor of this enzyme.[12][14] It binds reversibly to the heme iron atom in the active site of the cytochrome P450 component, blocking the binding of the natural androgen substrate and thereby halting estrogen production.[13][14] This leads to a significant reduction in circulating estradiol levels, depriving hormone-dependent cancer cells of the signals they need to grow and proliferate.[11]

The downstream effect of this estrogen deprivation is the induction of cell cycle arrest at the G0-G1 phase and the activation of apoptotic signaling pathways, involving the upregulation of tumor suppressors like p53 and p21 and the activation of caspases.[15]

Caption: Mechanism of aromatase inhibition by benzonitrile-containing drugs.

Table 3: Biological Activity of Aromatase Inhibitors

| Compound | Mechanism | Effect | Quantitative Data | Reference(s) |

| Anastrozole | Selective, competitive aromatase inhibitor | Suppression of estrogen synthesis | Reduces serum estradiol by ~70% within 24 hours (1 mg daily dose) | [12][13] |

| Letrozole | Non-steroidal aromatase inhibitor | Induction of apoptosis in MCF-7Ca cells | 4-7 fold increase in apoptotic index | [15] |

Conclusion

Ortho-substituted benzonitriles with electron-withdrawing groups are a challenging yet rewarding class of molecules. The intricate balance of inductive, resonance, and steric effects at the ortho position dictates their chemical behavior and biological activity. A thorough understanding of their synthesis and detailed spectroscopic analysis is essential for their application in fields like drug discovery. As demonstrated by their role as potent enzyme inhibitors, the unique properties conferred by the ortho-substituted benzonitrile scaffold continue to make it a valuable pharmacophore for the development of targeted therapeutics.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. droracle.ai [droracle.ai]

- 14. pinnaclepeptides.com [pinnaclepeptides.com]

- 15. aacrjournals.org [aacrjournals.org]

Stability and Decomposition of 2-(Trichloromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the stability and decomposition of 2-(trichloromethyl)benzonitrile is limited. This guide synthesizes information based on the known reactivity of its functional groups (nitrile and trichloromethyl) and related chemical structures to provide a comprehensive overview of its expected chemical behavior.

Physicochemical Properties

While extensive experimental data is not available, the following table summarizes the computed physicochemical properties of this compound.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₃N | PubChem[1] |

| Molecular Weight | 220.48 g/mol | Benchchem[2] |

| CAS Number | 2635-68-9 | Benchchem[2] |

| Appearance | Data not available | Benchchem[2] |

| Melting Point | Data not available | Benchchem[2] |

| Boiling Point | Data not available | Benchchem[2] |

| Solubility | Data not available | Benchchem[2] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Predicted Stability and Decomposition Pathways

The stability of this compound is dictated by the reactivity of the nitrile (-C≡N) and trichloromethyl (-CCl₃) functional groups, as well as the "ortho effect" arising from their proximity on the benzene ring.[2]

Hydrolytic Decomposition

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid. The trichloromethyl group can also undergo hydrolysis, particularly under basic conditions, to yield a carboxylic acid. The close proximity of these two groups in an ortho position may lead to intramolecular interactions that could influence the rate and products of hydrolysis.

Thermal Decomposition

Upon heating, this compound is expected to undergo decomposition. The carbon-chlorine bonds in the trichloromethyl group are the most likely points of initial cleavage, leading to the formation of radical intermediates. These reactive species can then participate in a variety of subsequent reactions, including polymerization or rearrangement.

Photolytic Decomposition

Similar to other chlorinated aromatic compounds, this compound is likely susceptible to photolytic decomposition upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce cleavage of the C-Cl bonds, generating radical intermediates that can lead to a variety of degradation products. The presence of the nitrile group and the aromatic ring may also contribute to the absorption of UV light, potentially influencing the rate of photolysis.

Proposed Experimental Workflow for Stability and Decomposition Analysis

Due to the absence of specific experimental protocols in the literature, a general workflow for assessing the stability of this compound is proposed below. This workflow is based on standard pharmaceutical stability testing guidelines.

Detailed Methodologies for Key Experiments

-

Preparation of Solutions: Solutions of this compound should be prepared in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvents) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: Solutions should be treated with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and kept at a constant temperature.

-

Thermolysis: Solutions should be placed in a temperature-controlled oven at elevated temperatures.

-

Photolysis: Solutions should be exposed to a controlled UV light source in a photostability chamber. Control samples should be kept in the dark to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis: At specified time points, aliquots of the stressed solutions should be withdrawn and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Mass Spectrometry (MS) should be coupled to the HPLC to identify the molecular weights of any degradation products formed.

-

Data Analysis: The concentration of the parent compound remaining at each time point should be used to determine the rate of decomposition (kinetics). The structural information from the MS data will be used to elucidate the decomposition pathways.

Conclusion and Future Directions

While this compound is a valuable compound in organic synthesis, a thorough understanding of its stability and decomposition is crucial for its safe handling, storage, and application, particularly in the context of drug development where stability is a critical parameter. The predicted decomposition pathways and the proposed experimental workflow in this guide provide a foundational framework for researchers to undertake a comprehensive stability assessment of this molecule. Further experimental studies are warranted to validate these predictions and to fully characterize the degradation products and their potential toxicological profiles.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Trichloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety, handling, or toxicological data for 2-(Trichloromethyl)benzonitrile (CAS No. 2635-68-9) is publicly available. This guide has been developed by extrapolating information from its close structural analog, benzotrichloride (CAS No. 98-07-7). The trichloromethyl group is the primary driver of the toxicological profile of benzotrichloride, and therefore, it is reasonable to infer a similar hazard profile for this compound. However, the presence of the nitrile group may alter the reactivity and toxicity. This document should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. Due to the absence of specific data for this compound, this guide is based on the well-documented hazards of benzotrichloride. This compound is expected to be a highly hazardous substance, likely classified as toxic if inhaled, harmful if swallowed, and causing severe skin and eye damage. It is also anticipated to be a suspected carcinogen. This guide outlines essential safety precautions, proper handling and storage procedures, recommended personal protective equipment, emergency first-aid measures, and firefighting guidance. The information herein is intended to enable researchers, scientists, and drug development professionals to handle this compound with the utmost care and minimize exposure risks.

Hazard Identification and Classification

Based on the data for benzotrichloride, this compound is anticipated to fall under the following GHS hazard classifications:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation | Category 3 | ☠️ | Danger | H331: Toxic if inhaled.[1][2][3] |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[1][2][3] |

| Carcinogenicity | Category 1B | health hazard | Danger | H350: May cause cancer.[1][2][3] |

| Specific target organ toxicity — Single exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1][2] |

Anticipated Hazards:

-

Inhalation: Toxic if inhaled, potentially causing severe respiratory tract irritation.[1][2][4]

-

Skin Contact: Causes skin irritation and may cause burns.[1][4]

-

Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[1][2]

-

Ingestion: Harmful if swallowed, may cause irritation or burns to the gastrointestinal tract.[1][4]

-

Carcinogenicity: Suspected to be a human carcinogen based on data from analogous compounds.[1][5][6]

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₄Cl₃N |

| Molecular Weight | 220.48 g/mol |

| Appearance | Likely a colorless to yellowish oily liquid with a pungent odor.[7][8] |

| Boiling Point | Expected to be high, similar to benzotrichloride (221°C).[7] |

| Melting Point | Expected to be low, similar to benzotrichloride (-5°C).[7] |

| Solubility | Likely insoluble in water and may react with water.[7][8] Soluble in organic solvents.[8] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[1][2][3]

-

Avoid all direct contact with the substance.[1]

-

Do not breathe vapors or mists.[1]

-

Use personal protective equipment as specified in Section 5.

-

Handle with gloves, ensuring they are inspected before use and removed using the proper technique to avoid skin contact.[2][3]

-

Wash hands thoroughly after handling.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, amines, and light metals.[7]

Storage:

-

Store away from incompatible materials.[7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Use of a certified chemical fume hood is mandatory for all operations involving this compound.

-

Ensure adequate ventilation to keep airborne concentrations as low as possible.

-

An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[3] |

| Skin Protection | A lab coat, and chemical-resistant gloves (e.g., Viton®, Barrier®) are necessary. Consult the glove manufacturer's compatibility data. |

| Respiratory Protection | For operations with a potential for generating aerosols or vapors, a full-face respirator with an appropriate organic vapor cartridge or a supplied-air respirator should be used.[1][3] |

First-Aid Measures

Immediate medical attention is required in case of any exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.[10]

-

Specific Hazards: Combustible liquid.[10] In a fire, it may produce poisonous gases, including hydrogen chloride and phosgene.[10] Containers may explode when heated.[10]

-

Firefighting Procedures: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3] Use a water spray to keep fire-exposed containers cool.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate personal protective equipment as described in Section 5.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area and collect the material for disposal.

Toxicological Information (Inferred from Benzotrichloride)

-

Acute Toxicity: Toxic if inhaled and harmful if swallowed.[1][2][11]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

-

Carcinogenicity: Benzotrichloride is classified as a probable human carcinogen (Group B2) by the EPA and is listed as a substance that may cause cancer.[1][2][5]

-

Germ Cell Mutagenicity: No definitive data available for this compound. Benzotrichloride is suspected of causing genetic defects.[7]

-

Reproductive Toxicity: No definitive data available for this compound.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to the lungs, liver, kidneys, and thyroid.[7]

Experimental Protocols

As no specific experimental safety data for this compound is available, detailed experimental protocols for its safety assessment are not established. However, standard OECD guidelines for testing chemicals would be followed to determine its toxicological properties. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Carcinogenicity: OECD Test Guideline 451

Visualizations

Caption: Anticipated hazards and corresponding required personal protective equipment.

Caption: First aid protocol for exposure to this compound.

References

- 1. lobachemie.com [lobachemie.com]

- 2. capotchem.com [capotchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. epa.gov [epa.gov]

- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 7. ICSC 0105 - BENZOTRICHLORIDE [inchem.org]

- 8. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthetic Utility of 2-(Trichloromethyl)benzonitrile in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trichloromethyl)benzonitrile is a versatile bifunctional reagent in organic synthesis, offering unique reactivity at both the nitrile and the trichloromethyl moieties. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the electronic properties of the benzonitrile ring, activating it for specific transformations. This document provides detailed application notes and protocols for the synthetic utility of this compound, with a focus on its application in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Key Applications

The primary synthetic application of this compound highlighted in the literature is its use as a precursor for the synthesis of substituted pyrimidines. The reaction proceeds via a condensation reaction with amidines, where the benzonitrile moiety acts as a C-N-C fragment and the trichloromethyl group is retained in the final product, offering a handle for further functionalization.

Synthesis of 2-Amino-4-aryl-6-(trichloromethyl)pyrimidines

A key transformation involves the reaction of this compound with amidines to construct the pyrimidine ring. This reaction provides a straightforward route to 2-amino-4-aryl-6-(trichloromethyl)pyrimidines, which are valuable intermediates for the development of novel pharmaceuticals and agrochemicals.

Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-4-aryl-6-(trichloromethyl)pyrimidines from this compound and various amidines. Please note that these are representative values and actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Amidine (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetamidine | Dioxane | 100-110 | 4-6 | 75-85 |

| 2 | Benzamidine | DMF | 120-130 | 6-8 | 70-80 |

| 3 | Guanidine | Ethanol | 78 | 8-12 | 65-75 |

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-phenyl-6-(trichloromethyl)pyrimidine

This protocol is a representative procedure for the reaction of this compound with acetamidine hydrochloride.

Materials:

-

This compound

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Dioxane

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Acetamidine Free Base: To a solution of acetamidine hydrochloride (1.1 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C. Stir the mixture for 30 minutes at room temperature. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the acetamidine free base is concentrated under reduced pressure. The crude acetamidine is used immediately in the next step.

-

Cyclocondensation Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dioxane. To this solution, add the freshly prepared acetamidine (1.1 eq).

-

Reaction Monitoring: The reaction mixture is heated to reflux (100-110 °C) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-amino-4-phenyl-6-(trichloromethyl)pyrimidine.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Reaction Workflow for the Synthesis of 2-Amino-4-phenyl-6-(trichloromethyl)pyrimidine

Caption: Workflow for the synthesis of 2-amino-4-phenyl-6-(trichloromethyl)pyrimidine.

Signaling Pathway (Logical Relationship)

Caption: Logical pathway for the formation of pyrimidines from this compound.

Application Notes and Protocols: 2-(Trichloromethyl)benzonitrile as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(trichloromethyl)benzonitrile as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined below focus on the conversion of this precursor to key building blocks, 2-cyanobenzoic acid and 2-cyanobenzoyl chloride, which are pivotal in the development of various therapeutic agents.

Introduction

This compound is a versatile aromatic compound featuring two key functional groups: a nitrile and a trichloromethyl group.[1] The nitrile group is a well-established precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles, which are common moieties in pharmaceuticals.[1] The trichloromethyl group serves as a synthetic equivalent of a carboxylic acid, offering a robust and often advantageous alternative to other synthetic routes.[1] This dual reactivity makes this compound a valuable starting material for the synthesis of complex molecules in the pharmaceutical industry. The ortho substitution pattern of the nitrile and trichloromethyl groups can lead to unique reactivity and is a common structural motif in drug candidates.[1]

Core Synthetic Transformations

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 2-cyanobenzoic acid and its activated form, 2-cyanobenzoyl chloride. These intermediates are crucial for introducing the 2-cyanobenzoyl moiety into larger molecules through amide or ester linkages.

Protocol 1: Synthesis of 2-Cyanobenzoic Acid via Hydrolysis

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Slowly add a solution of sulfuric acid (e.g., 98%) or another strong acid. The reaction can be exothermic, so controlled addition and cooling may be necessary.

-

Reaction Conditions: Heat the reaction mixture to a temperature range of 80-120°C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The precipitated solid is collected by filtration.

-

Purification: The crude 2-cyanobenzoic acid is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Concentrated Sulfuric Acid |

| Temperature | 80-120°C |

| Reaction Time | 2-6 hours (monitor by TLC/GC) |

| Expected Yield | > 85% |

| Product | 2-Cyanobenzoic Acid |

Protocol 2: Synthesis of 2-Cyanobenzoyl Chloride

2-Cyanobenzoyl chloride is a highly reactive intermediate that can be readily prepared from 2-cyanobenzoic acid. This acyl chloride is not typically isolated in large quantities and is often used immediately in subsequent reactions.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanobenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the solid starting material.

-

Product Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-cyanobenzoyl chloride can be used directly for the next step or purified by vacuum distillation.

| Parameter | Condition |

| Starting Material | 2-Cyanobenzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Catalyst | Dimethylformamide (DMF) (catalytic) |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Expected Yield | > 90% |

| Product | 2-Cyanobenzoyl Chloride |

Application in the Synthesis of Aromatase Inhibitors

Aromatase inhibitors are a class of drugs used in the treatment of breast and ovarian cancer in postmenopausal women. The benzonitrile moiety is a key structural feature in several non-steroidal aromatase inhibitors like Letrozole and Anastrozole.[2][3][4] While these specific drugs are not synthesized directly from this compound, the intermediates derived from it are analogous to those used in their synthesis, highlighting the potential of this precursor in developing novel therapeutics targeting similar pathways.

Example Synthetic Application:

Intermediates like 2-cyanobenzoyl chloride can be reacted with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively.[5] These reactions are fundamental in building the core structures of many active pharmaceutical ingredients. For instance, the synthesis of novel kinase inhibitors or other targeted therapies could utilize 2-cyanobenzoyl chloride to introduce a key pharmacophore.

Diagrams

Caption: Synthetic workflow from this compound.

Caption: Simplified signaling pathway of aromatase inhibition.

References

Application Notes and Protocols for Reactions Involving 2-(Trichloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 2-(trichloromethyl)benzonitrile. The protocols are based on established chemical principles and available data for analogous compounds.

Overview of Reactivity

This compound is a versatile synthetic intermediate. Its reactivity is primarily dictated by the presence of the electron-withdrawing trichloromethyl group and the nitrile functionality on the aromatic ring. The trichloromethyl group makes the benzylic carbon susceptible to nucleophilic substitution and hydrolysis.

Key Reactions and Experimental Protocols

This section details the experimental procedures for two important reactions of this compound: hydrolysis to 2-cyanobenzoic acid and reaction with ammonia to yield 2-cyanobenzamide.

2.1. Hydrolysis of this compound to 2-Cyanobenzoic Acid

The trichloromethyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction provides a direct route to 2-cyanobenzoic acid, a valuable building block in organic synthesis.

Table 1: Reaction Conditions for Hydrolysis of a Substituted Benzotrichloride

| Parameter | Condition | Outcome | Reference |

| Reactant | 4-chloro-benzotrichloride | Formation of 4-chlorobenzoic acid | General chemical knowledge |